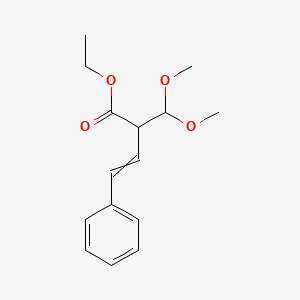
Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate is an organic compound with a complex structure that includes an ester functional group, a phenyl ring, and a dimethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, benzaldehyde, and dimethoxymethane.
Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with benzaldehyde to form an intermediate compound.
Addition of Dimethoxymethyl Group: The intermediate is then reacted with dimethoxymethane under acidic conditions to introduce the dimethoxymethyl group.
Final Esterification: The final step involves esterification to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The phenyl ring can interact with aromatic receptors, and the dimethoxymethyl group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
- Ethyl 2-(methoxymethyl)-4-phenylbut-3-enoate
- Ethyl 2-(dimethoxymethyl)-4-methylbut-3-enoate
- Ethyl 2-(dimethoxymethyl)-4-phenylpent-3-enoate
Comparison: Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate is unique due to the presence of both the dimethoxymethyl group and the phenyl ring, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and research.
Properties
CAS No. |
87986-28-5 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate |
InChI |
InChI=1S/C15H20O4/c1-4-19-14(16)13(15(17-2)18-3)11-10-12-8-6-5-7-9-12/h5-11,13,15H,4H2,1-3H3 |
InChI Key |
SKVMDDKUDJTQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=CC1=CC=CC=C1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)
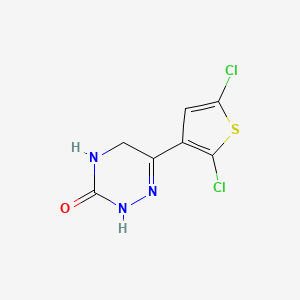
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
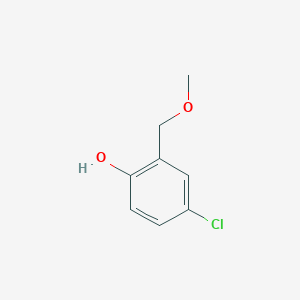
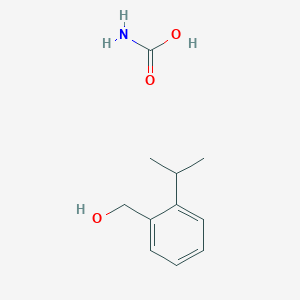
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
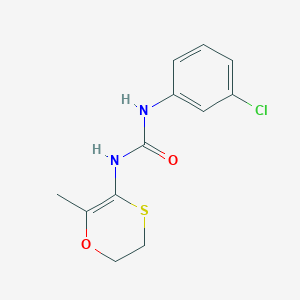

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)
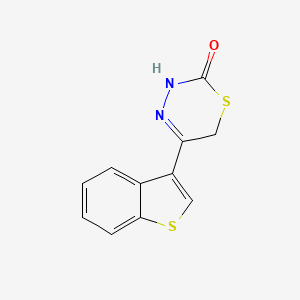
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)
